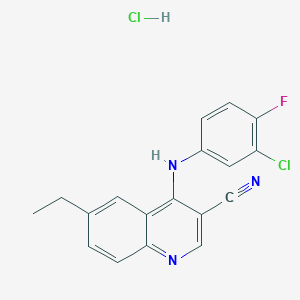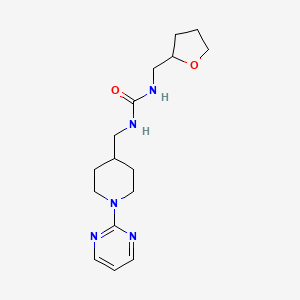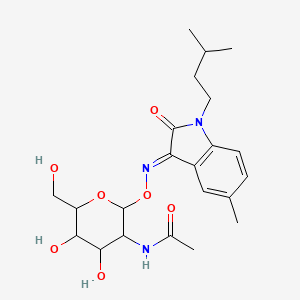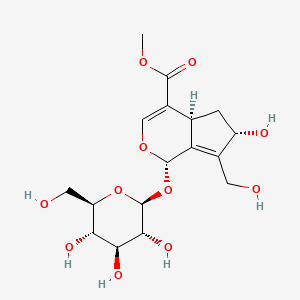
10-Hydroxy majoroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy majoroside is not explicitly mentioned in the provided papers. However, there are studies on similar hydroxy compounds that exhibit various biological activities. For instance, 10-Hydroxy-Δ2-decenoic acid, a major component of royal jelly, has been shown to possess antibiotic activity against a range of bacteria and fungi, although it is less active than penicillin and chlortetracycline . Another compound, 10-hydroxyaloins A and B, which are oxidation products of aloin, have been synthesized and their structures were elucidated using spectroscopic methods .
Synthesis Analysis
The synthesis of hydroxy compounds can involve various methods. For example, 10-hydroxyaloins were prepared from aloin in an ammonia solution at pH 9 and separated into diastereomers using chromatographic techniques . Another synthesis approach is the environmentally friendly one-pot interaction of dimedone, hydroxylamine, and 4-hydroxy-3-methoxybenzoic aldehyde in a water-alcohol solution using citric acid or sodium dodecyl sulfate as catalysts . Additionally, 10-hydroxydecanoic acid was polymerized in benzene with polyethylene glycol-modified lipase, demonstrating a mild condition for ester bond formation .
Molecular Structure Analysis
The molecular structures of hydroxy compounds are often elucidated using spectroscopic methods. For 10-hydroxyaloins, structures were determined by FAB-MS, (1)H/(13)C-NMR, and CD spectroscopy, revealing the configurations of the diastereomers . Similarly, the structure of a 10-hydroxydecahydroacridine-1,8-dione derivative was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry .
Chemical Reactions Analysis
Hydroxy compounds can undergo various chemical reactions. For instance, 10-hydroxydecanoic acid was polymerized through ester bond formation . Hydroxylation reactions are also common, as seen with the selective hydroxylation of 10-undecenoic acid using a light-activated hybrid P450 BM3 enzyme, yielding a monohydroxylated product at the allylic position . Another example is the hydration of oleic acid by a pseudomonad to produce 10-hydroxystearic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxy compounds can vary. The 10-hydroxydecanoic acid polymer had a molecular weight of 10,000 and a polydispersity of 1.23, with decomposition temperatures of the original and hydroxylated PHU being 280°C and 200°C, respectively . The acid dissociation constant of a 10-hydroxydecahydroacridine-1,8-dione derivative was determined using UV-Vis spectroscopy, and the compound was found to be colorless in acidic and neutral solutions and pink in basic solutions .
Scientific Research Applications
Anticancer Drug Delivery
10-Hydroxycamptothecin (10-HCPT) is a notable anticancer drug with broad antitumor activities. Its clinical application has been limited due to poor solubility and pharmacokinetic defects. Research has focused on developing effective drug delivery systems for 10-HCPT, such as nanocrystals and super macromolecule conjugates. These systems aim to improve solubility, enhance drug accumulation in tumors, and increase antitumor efficacy (Yang et al., 2016), (Li, Zhao, & Zhao, 2016).
Electrochemical Sensing Platforms
Graphene nanosheets have been utilized to create electrochemical sensing platforms for 10-HCPT. These platforms offer increased sensitivity and are useful in clinical practice for detecting 10-HCPT in biological samples like urine (Ye, Yang, Wei, & Wu, 2018).
Role in Linoleic Acid Transformation
10-Hydroxy-cis-12 octadecenoic acid (10-HOE), derived from linoleic acid, plays a crucial role in the production of conjugated linoleic acid (CLA) in bifidobacteria. Understanding this process is important for exploring the health benefits of CLA, particularly in gut microbiota (Gao et al., 2019).
Nutritional Analysis
10-Hydroxy-2-decenoic acid (10-HDA) in royal jelly supplements has been analyzed using capillary electrophoresis. This method is relevant for food and quality control, offering insights into the nutritional and health benefits of royal jelly (Duong et al., 2020).
Mechanism of Action
Mode of Action
The exact mode of action of 10-Hydroxy majoroside remains largely unknown due to the lack of comprehensive studies on this compound .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Result of Action
Some studies suggest that it may have antioxidant and anti-inflammatory effects
Action Environment
It is known that the compound is a methanol extract isolated from plantago asiatica , suggesting that its production and stability may be influenced by the growth conditions of the plant.
properties
IUPAC Name |
methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXNCIWSRAIAR-OCGKWZSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)
![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

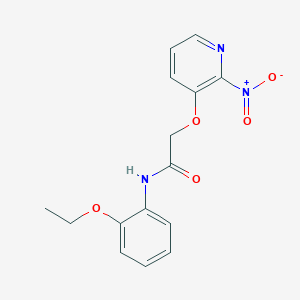
![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
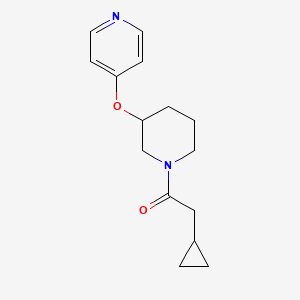
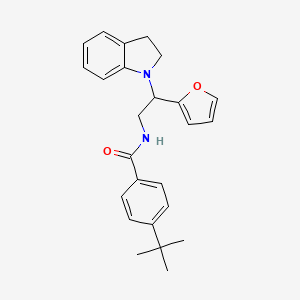
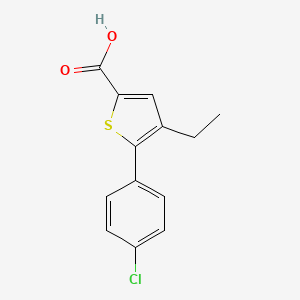

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)
